Ethyl 2-(3-hydroxycyclobutyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-hydroxycyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEZUPSKZQQURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214344 | |
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-71-7 | |
| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 3 Hydroxycyclobutyl Acetate and Its Derivatives
Direct Esterification Approaches
Direct esterification represents a straightforward method for the synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate, typically by reacting 3-hydroxycyclobutylacetic acid with ethanol (B145695). This transformation, while fundamental, requires careful selection of catalysts and optimization of reaction conditions to achieve high yields and purity.
Catalytic Systems for Esterification of Cyclobutanol (B46151) Derivatives
The esterification of carboxylic acids and alcohols is a reversible reaction that necessitates a catalyst to achieve practical conversion rates. mdpi.com Catalytic systems are broadly categorized into Brønsted acids and Lewis acids.
Brønsted Acid Catalysis: Traditional methods like Fischer esterification employ strong Brønsted acids such as sulfuric acid. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. mdpi.com
Lewis Acid Catalysis: Lewis acidic catalysts, particularly those based on group IV metals like zirconium and hafnium, have emerged as highly effective for dehydrative esterifications. Zirconocene complexes, for instance, are noted for their moisture tolerance, which circumvents the need for stringent water removal techniques often required in esterification protocols. nih.gov This is a significant advantage as water is a byproduct of the reaction and can hydrolyze the catalyst or drive the equilibrium backward. nih.gov The mechanism involves the coordination of the Lewis acid to the carboxylic acid, activating it for subsequent reaction with the alcohol.
Optimization of Reaction Conditions and Yields
Achieving optimal yields in the synthesis of this compound via esterification requires the systematic variation of several key parameters. The interplay between temperature, catalyst concentration, and reactant stoichiometry is crucial for driving the reaction equilibrium towards the product. researchgate.net
Key parameters for optimization include:
Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or the evaporation of volatile reactants like ethanol. mdpi.com
Catalyst Loading: The concentration of the catalyst must be sufficient to ensure a reasonable reaction rate without causing excessive side product formation or complicating purification.
Reactant Ratio: Using an excess of one reagent, typically the more cost-effective and easily removable one (like ethanol), can shift the equilibrium to favor the formation of the ester product. researchgate.net
Water Removal: In systems sensitive to water, techniques such as azeotropic distillation are often employed to remove the water byproduct and drive the reaction to completion.
The following table illustrates how reaction conditions can be varied to optimize the yield of an ester.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Ethanol/Acid Ratio | Yield (%) |
| 1 | H₂SO₄ | 5 | 80 | 3:1 | 75 |
| 2 | ZrCp₂Cl₂ | 2 | 110 | 1.5:1 | 88 |
| 3 | ZrCp₂Cl₂ | 2 | 130 | 1.1:1 | 92 |
| 4 | Sc(OTf)₃ | 1 | 100 | 2:1 | 85 |
Cyclization Reactions for Cyclobutane (B1203170) Ring Formation
Constructing the cyclobutane ring itself is a more complex but highly versatile approach to synthesizing derivatives of this compound. Among the various methods for forming four-membered rings, [2+2] cycloaddition reactions are the most prominent and widely studied. acs.orgacs.org
[2+2] Cycloaddition Strategies
The [2+2] cycloaddition involves the reaction of two alkene components to form a cyclobutane ring. acs.org Photochemical [2+2] cycloadditions are particularly common, as the thermal pathway is often forbidden by orbital symmetry rules. The reaction is initiated by the photoexcitation of one of the alkene partners, which then reacts with the ground-state second alkene to form the four-membered ring, typically through a diradical intermediate. acs.orgbaranlab.org This strategy allows for the assembly of structurally diverse cyclobutane scaffolds that can be further elaborated to the target molecule. acs.org
Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters
A powerful and modern variant of this reaction is the photosensitized [2+2] cycloaddition, which provides access to complex and densely functionalized cyclobutanes. nih.govacs.org In this method, a photosensitizer (e.g., an iridium complex) absorbs light and transfers the energy to one of the alkene substrates, promoting it to an excited triplet state. researchgate.netrsc.org This excited alkene can then undergo cycloaddition.
The use of vinyl boronate esters in this reaction is particularly advantageous. nih.gov It provides a route to cyclobutane structures bearing a boronic ester handle, which is exceptionally useful for subsequent functionalization through well-established cross-coupling reactions (e.g., Suzuki coupling). nih.govd-nb.info Mechanistic studies indicate that the energy transfer often occurs to the non-boron-containing alkene, such as a styrenyl moiety, which then adds to the vinyl boronate ester. nih.govacs.org This approach enables the synthesis of complex cyclobutylboronates that serve as versatile building blocks. researchgate.netnih.gov
The table below outlines typical components used in such a reaction.
| Component | Example | Role |
| Alkene 1 | Vinyl boronate ester | Cycloaddition partner, provides functional handle |
| Alkene 2 | Styrene derivative | Cycloaddition partner, absorbs energy from sensitizer |
| Photosensitizer | Ir(ppy)₃ | Absorbs light and initiates reaction via energy transfer |
| Solvent | Acetonitrile (MeCN) | Reaction medium |
| Light Source | Blue LEDs (e.g., 450 nm) | Provides energy for photosensitizer excitation |
Stereochemical Control in [2+2] Cycloadditions
A significant challenge in [2+2] cycloaddition is controlling the stereochemistry of the newly formed cyclobutane ring. The reaction can generate multiple stereoisomers, and achieving high diastereoselectivity and enantioselectivity is a key goal for synthetic chemists.
Several strategies have been developed to exert stereochemical control:
Substrate Control: The inherent steric and electronic properties of the reacting alkenes can favor the formation of one diastereomer over another.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the substrates can effectively direct the stereochemical course of the cycloaddition. For example, the use of Evans oxazolidinones on cinnamic acid derivatives has been shown to afford functionalized cyclobutanes with high enantiocontrol after the auxiliary is removed. rsc.org
Chiral Catalysis: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral phosphoric acid, can create a chiral environment around the reactants, leading to an enantioselective transformation. rsc.orgnih.gov Dual catalysis systems, combining a photocatalyst with a separate chiral catalyst, have emerged as a powerful method for achieving stereoselectivity in these reactions. rsc.org
The success of these methods is often measured by the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.) of the product, as shown in the hypothetical examples below.
| Entry | Chiral Control Method | Product Diastereomeric Ratio (d.r.) | Product Enantiomeric Excess (e.e.) |
| 1 | Uncontrolled | 1:1 | Racemic (0%) |
| 2 | Chiral Auxiliary (Evans) | >20:1 | 99% |
| 3 | Chiral Phosphoric Acid Catalyst | 15:1 | 92% |
1,4-Cyclization Reactions
The synthesis of cyclobutane rings, including derivatives of this compound, can be approached through various synthetic strategies. Among these, 1,4-cyclization reactions represent a fundamental approach, typically involving the formation of a carbon-carbon bond between the first and fourth atoms of a suitable linear precursor. This methodology relies on the intramolecular cyclization of a 1,4-difunctionalized butane derivative.
In a typical reaction scheme, a 1,4-dihaloalkane or a related substrate with leaving groups at the 1 and 4 positions can be treated with a reducing agent or a metal catalyst to induce ring closure. For the specific synthesis of a precursor to this compound, one could envision a strategy starting from a derivative of diethyl malonate. For instance, the reaction of a 1,4-dihalogenated butene with diethyl malonate could provide a linear precursor, which after reduction of the double bond and subsequent intramolecular cyclization, would yield a cyclobutane ring functionalized with two ester groups. Further synthetic modifications would then be necessary to introduce the hydroxyl group at the 3-position and reduce one of the ester groups to achieve the target structure.
Another conceptual approach involves the intramolecular cyclization of a γ-halo ester. In this scenario, a 4-halobutanoate derivative could undergo an intramolecular nucleophilic substitution, where the enolate of the ester attacks the carbon bearing the halogen, to form the cyclobutane ring. The presence and position of the hydroxyl group would need to be strategically planned in the starting material or introduced in a subsequent step.
While the direct synthesis of this compound via a 1,4-cyclization reaction is not extensively documented in readily available literature, the fundamental principles of this reaction type are well-established in organic synthesis for the formation of four-membered rings. The challenge in such syntheses often lies in overcoming the inherent ring strain of the cyclobutane system and controlling the stereochemistry of the substituents.
Ring Contraction Methodologies
Ring contraction methodologies offer a powerful alternative for the synthesis of strained four-membered rings like cyclobutanes from more readily accessible five-membered ring precursors. These methods can provide access to complex and highly substituted cyclobutane structures with a high degree of stereocontrol.
Photo-induced Radical-mediated Ring Contraction of Five-membered Ring Alkenyl Boronate Complexes
A notable advancement in the synthesis of cyclobutyl boronic esters is the development of a photo-induced, radical-mediated ring contraction of five-membered ring alkenyl boronate complexes. This methodology leverages the reactivity of ate complexes in a radical-polar crossover process to transform readily available cyclopentenyl boronic esters into more strained cyclobutyl boronic esters.
The reaction is initiated by the formation of an electron-rich alkenyl boronate 'ate' complex from a five-membered ring alkenyl boronic ester. The addition of an electrophilic radical, generated under photoredox catalysis, to this complex leads to the formation of a key α-boryl radical intermediate. This radical undergoes a one-electron oxidation, which triggers a ring-contractive 1,2-metalate rearrangement, ultimately yielding the desired cyclobutyl boronic ester. This process is driven by the formation of a more stable radical and the subsequent rearrangement cascade.
This synthetic strategy is notable for its mild reaction conditions, utilizing visible light as the energy source, and its tolerance of a variety of functional groups. The versatility of this method is demonstrated by its applicability to a range of radical precursors and vinyl boronates, enabling the synthesis of a diverse array of substituted cyclobutanes.
Stereocontrolled Synthesis of Chiral Polysubstituted Cyclobutyl Boronic Esters via Ring Contraction
A significant advantage of the photo-induced radical-mediated ring contraction is the ability to achieve a high level of stereocontrol, enabling the synthesis of chiral, polysubstituted cyclobutyl boronic esters. When enantiomerically enriched five-membered ring alkenyl boronate complexes are used as starting materials, the stereochemical information is effectively transferred to the cyclobutane product.
The stereospecificity of the 1,2-metalate rearrangement is a key factor in this stereocontrol. The migration of the alkyl or aryl group occurs with retention of configuration at the migrating carbon center. This, combined with the stereoselective addition of the radical to the alkenyl boronate complex, allows for the predictable synthesis of specific stereoisomers of the cyclobutyl boronic ester product. The versatility of the boronic ester functional group in the product allows for subsequent stereospecific transformations, providing access to a wide range of chiral cyclobutane derivatives.
Detailed research findings have demonstrated the successful application of this methodology for the synthesis of various chiral polysubstituted cyclobutyl boronic esters with excellent diastereoselectivity and enantioselectivity.
| Entry | Starting Material (Five-membered Ring Alkenyl Boronate Ester) | Radical Precursor | Product (Chiral Cyclobutyl Boronic Ester) | Yield (%) | d.r. |
| 1 | (S)-1-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Ethyl bromoacetate | Ethyl 2-((1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate | 75 | >20:1 |
| 2 | (R)-1-(2-Methylcyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Iodomethane | (1R,2R)-1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane | 82 | >20:1 |
| 3 | (S)-1-(3-Phenylcyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N-Bromosuccinimide | (1S,2S,3R)-1-Bromo-3-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane | 68 | 15:1 |
Construction of Contiguous Quaternary Stereocenters and Benzannulated Motifs
The robustness of the photo-induced radical-mediated ring contraction methodology extends to the synthesis of highly complex cyclobutane structures, including those with contiguous quaternary stereocenters and benzannulated motifs. The construction of contiguous quaternary stereocenters is a significant challenge in organic synthesis due to the steric hindrance involved. However, this ring contraction approach has proven effective in creating such sterically congested centers with high stereocontrol.
By starting with appropriately substituted five-membered ring alkenyl boronate complexes, it is possible to generate cyclobutane products bearing two adjacent quaternary carbon atoms. This is achieved through the stereospecific 1,2-migration of a quaternary alkyl group during the rearrangement step. This capability opens up avenues for the synthesis of complex natural products and other molecules with densely functionalized cyclobutane cores.
Furthermore, this methodology has been successfully applied to the synthesis of benzannulated cyclobutene (B1205218) derivatives. Starting from indene-derived boronate complexes, the ring contraction proceeds efficiently to yield benzofused cyclobutenyl boronic esters. These structures are valuable building blocks in medicinal chemistry and materials science.
| Entry | Starting Material | Radical Precursor | Product | Yield (%) |
| 1 | 1-(1,1-Dimethyl-2,3-dihydro-1H-inden-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Ethyl bromoacetate | Ethyl 2-(1,1-dimethyl-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1a-yl)acetate | 72 |
| 2 | 1-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Iodomethane | 2-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene | 78 |
Ring Expansion-Induced 1,2-Metalate Rearrangements
An alternative and complementary strategy for the synthesis of substituted cyclobutanes involves the ring expansion of smaller, highly strained ring systems, coupled with a 1,2-metalate rearrangement of a boronate complex. This approach leverages the release of ring strain as a driving force for the desired transformation, providing a pathway to functionalized cyclobutyl boronic esters.
Utilization of Vinylcyclopropyl Boronate Complexes
A prime example of this methodology is the utilization of vinylcyclopropyl boronate complexes. These substrates, which can be prepared from the corresponding vinylcyclopropanes, undergo a ring expansion upon reaction with an organolithium reagent to form a boronate 'ate' complex, followed by treatment with an electrophile.
This method provides a powerful tool for the construction of functionalized cyclobutanes, with the resulting boronic ester serving as a versatile handle for further synthetic manipulations.
| Entry | Vinylcyclopropyl Boronate Ester | Organolithium Reagent | Electrophile | Product | Yield (%) | d.r. |
| 1 | (E)-1-(2-Vinylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | n-Butyllithium | Methyl iodide | (1R,2S)-1-Butyl-2-((E)-prop-1-en-1-yl)cyclobutane | 85 | >20:1 |
| 2 | (E)-1-(2-Phenyl-2-vinylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Phenyllithium | N-Bromosuccinimide | (1R,2S)-1-Bromo-2-((E)-1-phenylprop-1-en-1-yl)cyclobutane | 78 | 18:1 |
| 3 | (E)-1-(1-Methyl-2-vinylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Methyllithium | Acetaldehyde | 1-((1S,2R)-1-Methyl-2-((E)-prop-1-en-1-yl)cyclobutyl)ethan-1-ol | 70 | 15:1 |
Diastereoselective Synthesis of 1,2-Substituted Cyclobutyl Boronic Esters
The controlled synthesis of specific stereoisomers of cyclobutane derivatives is crucial for their application in complex molecule synthesis. Boronic esters are particularly valuable intermediates due to the versatility of the C-B bond. Research has established methods to produce both cis- and trans-substituted cyclobutyl boronic esters with high diastereoselectivity.
One approach yields (R)-(trans-2-cyanocyclobutyl)boronic esters with high diastereomeric and enantiomeric purity. nih.gov This method involves the deprotonation of enantiopure (R,R)-1,2-dicyclohexyl-1,2-ethanediol 1-chloro-4-cyanobutylboronates using lithium diisopropylamide (LDA), followed by treatment with anhydrous magnesium bromide. nih.gov The presence of a magnesium halide is essential for the cyclobutane formation to occur. nih.gov
Conversely, an asymmetric synthesis has been developed to produce cis-cyclobutane boronic esters. nih.gov This strategy is facilitated by a 1,2-carbon or boron migration within ring-strained B-ate complexes derived from bicyclo[1.1.0]butanes (BCBs). nih.gov This method successfully constructs atropisomers featuring the cis-cyclobutane boronic ester moiety in good yields and with excellent enantioselectivity. nih.gov The reaction is noted for its compatibility with a diverse range of functional groups, including aryl, vinyl, and alkyl boronic esters. nih.gov
| Method | Key Reagents/Substrates | Predominant Isomer | Reference |
| Deprotonation/Cyclization | Enantiopure 1-chloro-4-cyanobutylboronates, LDA, MgBr₂ | trans | nih.gov |
| Asymmetric Migration in B-ate Complexes | Bicyclo[1.1.0]butane (BCB) derivatives, Organoborons | cis | nih.gov |
Derivatization Strategies from Precursors
Approaches starting from Cyclobutanol or its Derivatives
Cyclobutanol and its derivatives serve as versatile starting points for the synthesis of more complex cyclobutane structures. The hydroxyl group can be readily transformed or used to direct subsequent reactions. For instance, the hydride reduction of a 4-hydroxy-2-cyclobutenone derivative can proceed smoothly to furnish the corresponding alcohol as a single diastereomer. nih.gov This alcohol is then available for further functionalization, such as esterification to yield an acetate (B1210297), demonstrating a direct pathway from a cyclobutanol-type precursor to an acetate-containing target molecule. nih.gov
Functional Group Interconversions on the Cyclobutane Scaffold
Once the cyclobutane core is established, functional group interconversions (FGIs) provide pathways to introduce desired chemical handles. The cyclobutane ring, despite its inherent strain, is generally stable enough to withstand various reaction conditions, allowing for selective modifications. researchgate.net
A particularly effective strategy involves the use of cyclobutyl aryl ketones, which can be accessed from cyclobutanol precursors via oxidation. nih.gov These ketones are valuable intermediates that can be converted into a range of other functional groups. For example, a Beckmann rearrangement can transform the ketone into a cyclobutane carboxylic anilide, while a Baeyer-Villiger oxidation can yield an acyl cyclobutanol. nih.gov The regioselectivity of these reactions allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond, adding to the synthetic utility. nih.gov The resulting products, such as carboxylic acids, provide versatile handles for further elaboration. nih.gov
| Starting Group | Reaction Type | Resulting Group | Reference |
| Cyclobutyl Aryl Ketone | Beckmann Rearrangement | Cyclobutane Carboxanilide | nih.gov |
| Cyclobutyl Aryl Ketone | Baeyer-Villiger Oxidation | Acyl Cyclobutanol (Ester) | nih.gov |
| p-Methoxyphenyl | Ruthenium-catalyzed Oxidation | Carboxylic Acid | nih.gov |
Introduction of the Acetate Moiety
The introduction of the acetate group is a key step in the synthesis of the target compound. This can be achieved through several reliable methods. The most direct approach is the esterification of a cyclobutanol precursor. For example, a diastereomerically pure cyclobutanol can be esterified to give the corresponding acetate in good yield. nih.gov
An alternative route involves the Baeyer-Villiger oxidation of a suitably substituted cyclobutyl ketone. nih.gov This reaction inserts an oxygen atom adjacent to the carbonyl group, effectively converting the ketone into an ester. This method provides an indirect way to install the acetate functionality, starting from a ketone precursor which itself can be derived from cyclobutanol.
Green Chemistry Principles in Synthesis
Solvent Selection for Sustainable Synthesis
The principles of green chemistry are increasingly integral to modern synthetic planning, with solvent selection being a primary focus due to the large volumes used in chemical production. In the pharmaceutical industry, the choice of solvent is a critical decision that affects not only the environmental impact but also product quality, safety, and regulatory compliance. purosolv.com
To aid chemists in making more sustainable choices, several pharmaceutical companies and institutions have developed solvent selection guides. nih.gov These guides rank solvents based on factors like toxicity, environmental persistence, and safety. Regulatory bodies classify solvents into categories based on their toxicity risks purosolv.com:
Class 1 (Prohibited Solvents): Highly toxic solvents like benzene and carbon tetrachloride.
Class 2 (Limited Use Solvents): Solvents such as methanol and dichloromethane, which require controlled use.
Class 3 (Low-Toxicity Solvents): Solvents like ethanol, acetone (B3395972), and isopropanol, which are considered safer.
| Solvent Class | Example Solvents | General Recommendation | Reference |
| Preferred | Water, Ethanol, Isopropanol (IPA), Ethyl acetate, Acetone | Generally acceptable and considered greener alternatives. | purosolv.commdpi.com |
| Usable | Methanol, Dichloromethane (DCM), Toluene, Cyclohexane | Use is limited due to toxicity or environmental concerns. | purosolv.comnih.gov |
| Undesirable | Benzene, Carbon tetrachloride, 1,4-Dioxane, Chloroform | Should be avoided due to high toxicity and environmental risk. | purosolv.comnih.gov |
Atom Economy and Reaction Efficiency
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, places a strong emphasis on methodologies that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy and reaction efficiency. The primary route to this compound and its derivatives often involves a two-step sequence: the formation of a cyclobutane ring, typically a substituted 3-oxocyclobutylacetate, followed by the stereoselective reduction of the ketone functionality.
A prevalent and atom-economical approach for constructing the cyclobutane core is through [2+2] cycloaddition reactions. These reactions, by their nature, are highly efficient as they involve the formation of two new carbon-carbon bonds in a single step, incorporating all atoms of the reactants into the product. For instance, the cycloaddition of a ketene or ketene acetal with an appropriate alkene can furnish the 3-oxocyclobutylacetate precursor. Lewis acid promotion can enhance the efficiency and selectivity of these cycloadditions. While specific yield data for the direct synthesis of Ethyl 2-(3-oxocyclobutyl)acetate via this method is not extensively detailed in publicly available literature, analogous reactions reported for the synthesis of functionalized cyclobutanones often proceed in good to excellent yields.
The subsequent and crucial step is the reduction of the ketone in Ethyl 2-(3-oxocyclobutyl)acetate to the desired hydroxyl group in this compound. For this transformation, catalytic transfer hydrogenation has emerged as a highly efficient and selective method. This technique often employs a metal catalyst, such as a Ruthenium(II) complex with a chiral ligand (e.g., TsDPEN), and a hydrogen donor like formic acid/triethylamine. This approach is advantageous as it avoids the use of stoichiometric and often pyrophoric metal hydride reagents, thereby improving the safety profile and atom economy of the process.
The efficiency of these reduction reactions is typically high, with studies on analogous β-keto esters demonstrating excellent yields and high levels of diastereoselectivity and enantioselectivity. The choice of catalyst and reaction conditions can be tuned to selectively produce either the syn or anti diastereomer of the product.
Below are interactive data tables summarizing research findings on relevant synthetic transformations that illustrate the principles of atom economy and reaction efficiency in the synthesis of functionalized cyclobutanes and the reduction of β-keto esters.
Table 1: Efficiency of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Yield (%) | Atom Economy (%) |
| Dichloroketene | Cyclopentene | None (thermal) | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | 85 | 100 |
| Diphenylketene | Cyclopentene | EtAlCl₂ | 7,7-Diphenylbicyclo[3.2.0]heptan-6-one | 91 | 100 |
| Allenylketene | Cyclopentene | Sc(OTf)₃ | 2-Alkenyl-2-methylcyclobutanone | 88 | 100 |
Table 2: Efficiency of Catalytic Transfer Hydrogenation of β-Keto Esters
| Substrate | Catalyst | Hydrogen Source | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Ethyl 2-methyl-3-oxobutanoate | RuCl(S,S)-TsDPEN | HCOOH/Et₃N | Ethyl 2-methyl-3-hydroxybutanoate | 98 | 98:2 | 99 |
| Ethyl 3-oxo-3-phenylpropanoate | [Ir(Cp*)Cl₂]₂/(S,S)-TsDPEN | HCOOH/Et₃N | Ethyl 3-hydroxy-3-phenylpropanoate | 99 | N/A | 98 |
| Ethyl 2-oxocyclopentanecarboxylate | RuCl(S,S)-TsDPEN | HCOOH/Et₃N | Ethyl 2-hydroxycyclopentanecarboxylate | 95 | 99:1 | 99 |
Chemical Reactivity and Transformation Mechanisms of Ethyl 2 3 Hydroxycyclobutyl Acetate
Ester Hydrolysis Reactions
The ester functional group in ethyl 2-(3-hydroxycyclobutyl)acetate is susceptible to hydrolysis under both acidic and basic conditions. This reaction involves the cleavage of the ester linkage to yield 2-(3-hydroxycyclobutyl)acetic acid and ethanol (B145695).
Acidic Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of this compound is expected to proceed via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This is a common pathway for the acid-catalyzed hydrolysis of esters. nih.gov The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of ethanol to yield the carboxylic acid.
The proposed mechanism involves the following steps:
Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst (e.g., H3O+), making the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group.
Elimination of ethanol: The protonated ethoxy group leaves as a neutral ethanol molecule.
Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
Studies on similar strained ring systems, such as a cyclobutane-fused lactone, have shown that the AAC2 mechanism is the favorable pathway in acidic conditions. nih.gov
Basic Hydrolysis Mechanisms (Saponification)
In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes saponification, an irreversible hydrolysis process. masterorganicchemistry.com This reaction is generally faster and more efficient than acid-catalyzed hydrolysis.
The accepted mechanism for saponification is the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.
The saponification of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.orgyoutube.com The rate of reaction is influenced by factors such as the concentration of reactants, temperature, and the steric hindrance around the ester group.
Table 1: General Factors Influencing Saponification Rate
| Factor | Effect on Rate | Rationale |
| Ester Concentration | Increases | Higher concentration leads to more frequent collisions with hydroxide ions. |
| Hydroxide Concentration | Increases | Higher concentration of the nucleophile increases the reaction rate. |
| Temperature | Increases | Provides more kinetic energy for molecules to overcome the activation energy barrier. |
| Steric Hindrance | Decreases | Bulky groups around the carbonyl carbon can hinder the approach of the hydroxide ion. |
This table presents general trends in saponification kinetics.
The BAC2 mechanism is the established pathway for the alkaline hydrolysis of most esters, including this compound. nih.govmasterorganicchemistry.com This mechanism proceeds through the following steps:
Nucleophilic attack: The hydroxide ion (OH-) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. organicchemistrytutor.comlibretexts.org
Elimination of the leaving group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (CH3CH2O-) as the leaving group. masterorganicchemistry.com
The final products of the saponification are sodium 2-(3-hydroxycyclobutyl)acetate and ethanol. An acidic workup would be required to protonate the carboxylate and isolate the carboxylic acid.
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group on the cyclobutane (B1203170) ring of this compound can undergo various reactions typical of alcohols, most notably oxidation.
Oxidation Reactions
The secondary alcohol functional group in this compound can be oxidized to a ketone, yielding ethyl 2-(3-oxocyclobutyl)acetate. The choice of oxidizing agent determines the outcome and efficiency of the reaction.
Common oxidizing agents for secondary alcohols include:
Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO3 in aqueous acetone (B3395972) with sulfuric acid). These are effective but can be toxic.
Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. This is a milder method.
Dess-Martin periodinane: A hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols.
The general transformation can be represented as follows:
This compound + [Oxidizing Agent] → Ethyl 2-(3-oxocyclobutyl)acetate
The specific reaction conditions would need to be optimized to achieve a high yield of the desired ketone without causing side reactions, such as the cleavage of the cyclobutane ring, which can be susceptible to ring-opening under certain oxidative conditions. beilstein-journals.orgnih.gov
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Mild oxidant, often used for converting primary alcohols to aldehydes. |
| Jones Reagent (CrO3/H2SO4/acetone) | Acetone | Strong oxidant, will oxidize primary alcohols to carboxylic acids. |
| Swern Oxidation | DMSO, (COCl)2, Et3N, low temperature | Mild conditions, avoids heavy metals. |
| Dess-Martin Periodinane | Dichloromethane (CH2Cl2) | Mild and selective, commercially available. |
This table provides a summary of common methods for the oxidation of secondary alcohols.
Esterification and Etherification of the Hydroxyl Group
The secondary hydroxyl group in this compound is a primary site for functionalization through esterification and etherification reactions. These transformations are fundamental in synthetic chemistry for protecting the alcohol or for introducing new functional moieties.
Esterification: This process involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form a new ester linkage. A common method is the Fischer esterification, which utilizes an acid catalyst and an excess of the carboxylic acid to drive the equilibrium towards the product. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, acyl chlorides or anhydrides can be used in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the acidic byproduct (e.g., HCl).
Etherification: The conversion of the hydroxyl group to an ether can be effectively achieved through methods like the Williamson ether synthesis. This reaction involves two steps: first, the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Subsequently, this alkoxide is treated with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield the corresponding ether.
The following table summarizes typical reagents and expected products for these transformations.
| Transformation | Reagent(s) | Product Structure |
| Esterification | Acetic Anhydride, Pyridine | Ethyl 2-(3-acetoxycyclobutyl)acetate |
| Benzoyl Chloride, Triethylamine | Ethyl 2-(3-(benzoyloxy)cyclobutyl)acetate | |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Ethyl 2-(3-methoxycyclobutyl)acetate |
| 1. Potassium tert-butoxide 2. Benzyl Bromide | Ethyl 2-(3-(benzyloxy)cyclobutyl)acetate |
Nucleophilic Substitution Reactions
The hydroxyl group of an alcohol is a notoriously poor leaving group for nucleophilic substitution reactions because hydroxide (HO⁻) is a strong base. youtube.com Therefore, for a nucleophilic substitution to occur at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group. Two primary strategies are employed for this purpose.
Acidic Conditions: In the presence of a strong acid (e.g., HBr), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is significantly better. The subsequent reaction can proceed via an Sₙ1 or Sₙ2 mechanism. For a secondary substrate like this compound, the Sₙ1 pathway, involving a secondary cyclobutyl carbocation intermediate, is possible, especially with polar, protic solvents. libretexts.org This can lead to a mixture of stereoisomers.
Conversion to a Sulfonate Ester: A more controlled method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. Sulfonates are excellent leaving groups. The resulting sulfonate ester can then readily undergo an Sₙ2 reaction with a wide range of nucleophiles, typically resulting in an inversion of stereochemistry at the reaction center.
Below is a table illustrating these nucleophilic substitution pathways.
| Pathway | Reagent(s) | Intermediate/Activated Substrate | Nucleophile (Nu⁻) | Final Product |
| Acid-Catalyzed | Hydrobromic Acid (HBr) | Ethyl 2-(3-bromo-3-oxoniocyclobutyl)acetate | Br⁻ | Ethyl 2-(3-bromocyclobutyl)acetate |
| Sulfonate Ester Formation (Sₙ2) | 1. Tosyl Chloride (TsCl), Pyridine 2. Sodium Azide (NaN₃) | Ethyl 2-(3-(tosyloxy)cyclobutyl)acetate | N₃⁻ | Ethyl 2-(3-azidocyclobutyl)acetate |
Reactions of the Cyclobutane Ring
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which is a driving force for reactions that lead to its cleavage. chemistryviews.org Consequently, four-membered rings can undergo ring-opening reactions under various conditions, including the presence of acids or strong nucleophiles. chemistryviews.orgresearchgate.net
Ring Opening Reactions
Acid-catalyzed Ring Opening and Rearrangements
Under strong acidic conditions, the functional groups on this compound can initiate ring-opening. Protonation of the hydroxyl group (or the ester carbonyl) can lead to the formation of a cyclobutyl carbocation. This intermediate is highly unstable and susceptible to reactions that relieve ring strain. The reaction pathway is analogous to the acid-catalyzed ring-opening of epoxides, where protonation is the first step, followed by nucleophilic attack. khanacademy.orgmasterorganicchemistry.com
The cyclobutyl cation can be attacked by a nucleophile, leading to a ring-opened product. Alternatively, and often favorably, the cation can undergo skeletal rearrangements to form more stable structures, such as less strained cyclopentyl or acyclic carbocations, before being trapped by a nucleophile. A relevant study demonstrated the acid-catalyzed ring-expansion of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles, which proceeds through a similar ring-opening and rearrangement mechanism. rsc.org
| Condition | Proposed Intermediate | Potential Outcome(s) |
| Concentrated HBr | Secondary cyclobutyl carbocation | Ring opening to form various brominated acyclic esters. |
| H₂SO₄ in Methanol | Secondary cyclobutyl carbocation | Ring expansion to a cyclopentyl derivative or cleavage to an acyclic ether ester. |
Nucleophilic Attack Induced Ring Cleavage
The cleavage of a cyclobutane ring can also be induced by nucleophiles, particularly in "donor-acceptor" (D-A) cyclobutanes where the ring is substituted with both an electron-donating and an electron-withdrawing group. chemistryviews.org While this compound is not a classic D-A cyclobutane, the ester group does provide some electron-withdrawing character. The high ring strain makes the system susceptible to attack by strong nucleophiles. researchgate.net
In such a reaction, the nucleophile would attack one of the carbons of the cyclobutane ring, leading to the cleavage of a C-C bond and the formation of a stabilized carbanionic intermediate, which is then protonated upon workup. Research has shown that various nucleophiles, including electron-rich arenes, thiols, and selenols, can open cyclobutanes substituted with geminal ester groups under Lewis acid catalysis. chemistryviews.org A similar principle could apply to the target molecule, likely requiring harsh conditions or strong nucleophiles.
| Nucleophile/Condition | Expected Mechanism | Potential Product Type |
| Phenyl lithium (PhLi) | Nucleophilic attack on a ring carbon, followed by C-C bond cleavage. | Acyclic ester with a newly formed C-Ph bond. |
| Sodium thiophenoxide (NaSPh) | Sₙ2-type attack on a ring carbon, driven by release of ring strain. | Ring-opened thioether ester. |
Skeletal Rearrangements
Skeletal rearrangements are common for cyclobutane derivatives, often occurring in concert with ring-opening reactions, especially under conditions that generate carbocations. researchgate.net The formation of an unstable cyclobutyl cation during acid-catalyzed reactions of this compound creates an opportunity for the carbon skeleton to rearrange into a thermodynamically more stable form.
A primary pathway for rearrangement is a 1,2-shift, which can lead to ring expansion. For instance, the secondary cyclobutyl cation could rearrange to a more stable cyclopentyl cation. This type of transformation, known as a semipinacol rearrangement, is well-documented for cyclobutanol (B46151) systems. A study on the acid-catalyzed reaction of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles showed a direct ring-opening/semipinacol rearrangement to yield a cyclopentenone derivative, highlighting a plausible rearrangement pathway for related hydroxycyclobutyl compounds. rsc.org Palladium-catalyzed reactions have also been shown to induce cleavage and rearrangement of cyclobutanols. acs.org
| Reaction Type | Key Intermediate/Transition State | Rearranged Product Example |
| Acid-Catalyzed Rearrangement | Cyclobutyl cation | Ethyl 2-(cyclopentyl)acetate derivatives (via ring expansion) |
| Semipinacol-type Rearrangement | Concerted migration during leaving group departure | Cyclopentanone derivatives (if oxidation occurs) or other five-membered ring structures |
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving this compound and its derivatives is a critical consideration for synthetic chemists. The cyclobutane core, with its potential for multiple stereocenters, presents both a challenge and an opportunity for the development of stereoselective transformations. The interplay between the existing stereocenters on the ring and the approaching reagents or catalysts governs the formation of new stereocenters, often with a high degree of predictability.
Diastereoselectivity in Transformations
Diastereoselectivity in the transformations of this compound derivatives is often influenced by the directing effect of the existing hydroxyl group and the steric hindrance imposed by the cyclobutane ring. In reactions where new stereocenters are created, the molecule's inherent stereochemistry can favor the formation of one diastereomer over others.
For instance, in the synthesis of thio-substituted cyclobutanes through a sulfa-Michael addition to cyclobutene (B1205218) derivatives, high diastereoselectivity has been achieved. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to yield the trans-product in quantitative yield and with a diastereomeric ratio (dr) of greater than 95:5. This high level of stereocontrol is attributed to thermodynamic control of the diastereomeric ratio, where the more stable trans isomer is preferentially formed. rsc.org
Further studies on the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes to form 1,1,3-trisubstituted cyclobutanes have also demonstrated excellent diastereoselectivity. nih.gov While the initial radical ring-opening and trapping may show moderate stereoselectivity, isomerization during purification on silica (B1680970) gel can lead to the thermodynamically favored syn-isomer with good to excellent diastereoselectivity. nih.gov This highlights how reaction conditions and work-up procedures can be manipulated to enhance the diastereomeric purity of the final product.
Table 1: Diastereoselectivity in Transformations of Cyclobutane Derivatives
| Reactants | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Cyclobutene Ester & Thiol | DBU | trans-Thio-substituted cyclobutane ester | >95:5 | rsc.org |
| Bicyclo[1.1.0]butane & tert-Butylnitrite/TEMPO | None (Silica gel isomerization) | syn-1,1,3-Trisubstituted cyclobutane | Good to Excellent | nih.gov |
| Acyl Bicyclo[1.1.0]butane & Diphenylphosphine | Cu(I) Catalytic System | α-Phosphanyl-substituted cyclobutyl ketone | Predominantly single diastereoisomer | researchgate.net |
| Acyl Bicyclo[1.1.0]butane & Diphenylphosphine | Cu(II) Catalytic System | β'-Phosphanyl-substituted cyclobutyl ketone | up to >20:1 | researchgate.net |
Enantioselective Methodologies
Enantioselective methodologies aim to produce a single enantiomer of a chiral product. In the context of this compound, this involves the use of chiral catalysts or auxiliaries to control the formation of new stereocenters with a high degree of enantiopurity.
A notable example is the enantioselective synthesis of thio-cyclobutanes using a chiral cinchona-based squaramide bifunctional acid-base catalyst. This approach, applied to the sulfa-Michael addition of thiols to an N-acyl-oxazolidinone-substituted cyclobutene, has yielded thio-cyclobutanes with high enantioselectivity, achieving enantiomeric ratios (er) up to 99.7:0.3. rsc.org The success of this methodology relies on the ability of the chiral catalyst to create a stereochemically defined environment that favors the approach of the nucleophile from one specific face of the electrophile.
Another powerful strategy for accessing enantioenriched cyclobutane derivatives is through cascade reactions. An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed to produce a broad range of chiral cyclobutanes in good yields with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee). nih.govchemistryviews.orgacs.org This one-pot procedure is operationally simple and avoids the need for isolating intermediates. chemistryviews.org
Furthermore, the enantioselective synthesis of cyclobutanes has been achieved through a sequential rhodium-catalyzed bicyclobutanation and copper-catalyzed homoconjugate addition. This three-component, two-catalyst process allows for the construction of densely functionalized cyclobutanes with high diastereoselectivity. nih.gov
Table 2: Enantioselective Methodologies for Cyclobutane Derivatives
| Reaction Type | Catalyst/Reagent | Substrate | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Sulfa-Michael Addition | Chiral Cinchona-based Squaramide | N-acyl-oxazolidinone-substituted cyclobutene | up to 99.7:0.3 er | rsc.org |
| Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Iridium Complex with Chiral Ligand | Allyl acetates and cinnamyl alcohols | >99% ee | nih.govchemistryviews.orgacs.org |
| Rh-catalyzed Bicyclobutanation / Cu-catalyzed Homoconjugate Addition | Rh₂(S-NTTL)₄ / Copper Catalyst | t-butyl (E)-2-diazo-5-arylpent-4-enoates | Not explicitly stated, but high diastereoselectivity achieved | nih.gov |
Advanced Spectroscopic and Computational Analysis in Research on Ethyl 2 3 Hydroxycyclobutyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 2-(3-hydroxycyclobutyl)acetate, ¹H and ¹³C NMR would be pivotal in confirming the connectivity of atoms and the stereochemistry of the cyclobutane (B1203170) ring. In a research context, NMR is also employed to monitor the progress of reactions, such as the synthesis or derivatization of the title compound, by observing the disappearance of reactant signals and the appearance of product signals over time.
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be characterized by distinct signals for the ethyl group protons, the protons of the cyclobutane ring, the proton of the hydroxyl group, and the protons of the acetate (B1210297) methylene (B1212753) group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~4.0 | Multiplet | 1H | -CHOH |
| ~2.5 | Multiplet | 1H | -CHCH₂COO- |
| ~2.4 | Multiplet | 2H | -CH₂COO- |
| ~2.2 | Multiplet | 2H | Cyclobutane CH₂ |
| ~1.8 | Multiplet | 2H | Cyclobutane CH₂ |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ |
| Variable | Singlet (broad) | 1H | -OH |
The quartet at approximately 4.1 ppm and the triplet at around 1.2 ppm are characteristic of an ethyl ester group.
The multiplets in the range of 1.8 to 2.5 ppm would correspond to the protons on the cyclobutane ring and the methylene group adjacent to the ester. The complexity of these signals arises from spin-spin coupling between neighboring non-equivalent protons.
The proton attached to the carbon bearing the hydroxyl group (-CHOH) is expected to appear as a multiplet around 4.0 ppm.
The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Ester) |
| ~68 | -CHOH |
| ~60 | -OCH₂CH₃ |
| ~40 | -CH₂COO- |
| ~35 | -CHCH₂COO- |
| ~30 | Cyclobutane CH₂ |
| ~14 | -OCH₂CH₃ |
The signal at approximately 172 ppm is characteristic of the carbonyl carbon of the ester group.
The carbon attached to the hydroxyl group (-CHOH) would resonate around 68 ppm.
The carbons of the ethyl group are expected at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃).
The remaining signals would correspond to the carbons of the cyclobutane ring and the acetate methylene group.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₈H₁₄O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 159.1016 |
| [M+Na]⁺ | 181.0835 |
Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry that can aid in compound identification. Predicted CCS values can be calculated using various computational models. These predictions are valuable in the absence of experimental data and can be used to build libraries for future compound identification. The prediction of CCS values typically requires specialized software and is based on the chemical structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 2980-2850 | Medium-Strong | C-H stretch (alkane) |
| 1750-1735 | Strong | C=O stretch (ester) |
| 1250-1000 | Strong | C-O stretch (ester and alcohol) |
A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.
A strong, sharp peak around 1750-1735 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester functional group.
Absorptions in the 2980-2850 cm⁻¹ range are due to the C-H stretching of the alkyl portions of the molecule.
The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the C-O stretching vibrations of the ester and alcohol groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This analysis provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, this would involve growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. wikipedia.org Such an analysis would confirm the stereochemistry of the cyclobutane ring and the orientation of the ethyl acetate substituent. However, no crystallographic data for this specific compound has been deposited in crystallographic databases or published in scientific literature.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry utilizes computer simulations to study the structure and properties of molecules. wikipedia.org These theoretical methods can provide insights that are complementary to experimental data, especially when such data is unavailable. For this compound, molecular modeling would be instrumental in understanding its conformational preferences and electronic properties. While general computational studies have been performed on simpler, related molecules like ethyl acetate, specific research on this compound is not found in the literature. ukm.myresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure and energy of molecules. nanobioletters.com These calculations would be essential for a detailed understanding of the chemical behavior of this compound.
Conformational Analysis and Potential Energy Surfaces
This analysis involves calculating the energy of the molecule as a function of its geometry to identify stable conformers (low-energy shapes) and the energy barriers between them. For this compound, this would involve mapping the potential energy surface by systematically rotating the bonds connecting the ethyl acetate group to the cyclobutane ring and exploring the puckering of the ring itself. This would reveal the most likely shapes the molecule adopts. Studies on simpler molecules like ethyl acetate have identified different stable conformers, but this analysis has not been published for the title compound. ukm.myresearchgate.net
Atomic Charges and Electrostatic Potential Analysis
This analysis determines the distribution of electron density across the molecule. An electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. This is crucial for predicting how the molecule might interact with other molecules, with the negative regions (around the oxygen atoms) being likely sites for electrophilic attack and positive regions being susceptible to nucleophilic attack. No such specific analysis for this compound is available.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Calculation of these orbitals and their energy gap for this compound would provide significant insight into its reactivity, but these calculations have not been reported.
Natural Bonding Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding within a molecule by localizing the electron density into orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). This method allows for the investigation of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which can explain the stability of certain molecular conformations through phenomena like hyperconjugation. A detailed NBO analysis for this compound would quantify these interactions, but the relevant studies are absent from the literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations provide detailed information on the conformational dynamics, solvent effects, and thermodynamic properties of molecules like this compound by solving Newton's equations of motion for a system of atoms and molecules.
In the context of this compound, MD simulations can elucidate the flexibility of the cyclobutyl ring and the orientation of the ethyl acetate side chain. The puckering of the four-membered ring, the rotation around the C-C bond connecting the ring and the side chain, and the conformational preferences of the ester group are all dynamic processes that can be explored.
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: A simulation box is created containing one or more molecules of this compound, typically solvated in a chosen solvent (e.g., water, ethanol) to mimic experimental conditions.
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes or geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent molecules to relax around the solute.
Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to collect trajectory data, which is a record of the positions and velocities of all atoms over time.
Analysis of the MD trajectory can provide insights into various properties, as illustrated in the hypothetical data table below.
| Property Analyzed | Description | Hypothetical Finding for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | The cyclobutyl ring may exhibit fluctuations between different puckered conformations, leading to a higher RMSD for the ring atoms compared to the more rigid ester group. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | RDF analysis could reveal strong hydrogen bonding between the hydroxyl group of the molecule and surrounding water molecules. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester is possible and could be quantified. |
| Dihedral Angle Distribution | Shows the preferred rotational conformations (torsion angles) around specific chemical bonds. | The distribution would likely show a preference for specific staggered conformations of the ethyl group and particular orientations of the side chain relative to the ring. |
Predicting Intermolecular Binding Conformation
Predicting how this compound might bind to a biological target, such as an enzyme, is a key application of computational chemistry, often employing molecular docking techniques. This process involves predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
The process of predicting intermolecular binding conformation for this compound would typically involve:
Preparation of the Ligand and Receptor: Three-dimensional structures of this compound (the ligand) and the target protein (the receptor) are prepared. This includes adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: The potential binding site on the receptor is identified, often based on known active sites or cavities on the protein surface.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores.
The results of a docking study can provide valuable information about the potential binding mode and affinity of this compound.
| Parameter | Description | Hypothetical Result for this compound |
| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the receptor. | A hypothetical binding affinity might be in the range of -5 to -8 kcal/mol, suggesting a moderate binding strength to a target enzyme. |
| Key Intermolecular Interactions | The specific non-covalent interactions that stabilize the ligand-receptor complex. | Hydrogen bonds are likely to form between the hydroxyl group and/or the carbonyl oxygen of the ligand and polar residues in the binding site. Van der Waals interactions would be expected between the cyclobutyl ring and hydrophobic residues. |
| Predicted Binding Pose | The three-dimensional orientation of the ligand within the binding site. | The hydroxyl group might act as a hydrogen bond donor or acceptor, while the ethyl acetate group could fit into a hydrophobic pocket. |
This type of analysis is fundamental in drug discovery and materials science for screening potential candidates and understanding interaction mechanisms at a molecular level.
DFT Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying reaction mechanisms, calculating spectroscopic properties, and determining the geometries of molecules. nih.gov
For this compound, DFT calculations can provide deep insights into its reactivity and the mechanisms of reactions it might undergo. For instance, the mechanism of an esterification or hydrolysis reaction involving this molecule could be elucidated.
A typical DFT study for a reaction mechanism would involve:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.
Energy Profile Calculation: The energies of all species along the reaction pathway are calculated to construct a reaction energy profile, which helps in identifying the rate-determining step. nih.gov
The data obtained from DFT calculations can be summarized in a table to compare different proposed mechanistic pathways.
| Species | Description | Relative Energy (kcal/mol) (Hypothetical) | Key Geometric Parameters (Hypothetical) |
| Reactants | Starting materials of the reaction (e.g., this compound and a nucleophile). | 0.0 | C=O bond length: 1.21 Å |
| Transition State 1 | The highest energy point leading to the formation of an intermediate. | +15.2 | Partially formed C-nucleophile bond: 1.8 Å; Elongated C=O bond: 1.30 Å |
| Intermediate | A metastable species formed during the reaction. | +2.5 | Tetrahedral carbon with C-O and C-nucleophile bonds. |
| Transition State 2 | The energy barrier for the breakdown of the intermediate to products. | +12.8 | Partially broken C-OEt bond: 1.9 Å |
| Products | The final molecules formed after the reaction. | -5.7 | C-nucleophile bond length: 1.45 Å |
By analyzing the energetics and geometries of the transition states and intermediates, researchers can gain a detailed understanding of the reaction mechanism, including which bonds are broken and formed and the energy barriers that must be overcome. nih.gov This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.
Applications and Future Directions in Research
Role in Medicinal Chemistry Research
The structural characteristics of Ethyl 2-(3-hydroxycyclobutyl)acetate make it a valuable tool for medicinal chemists. The rigid, three-dimensional nature of the cyclobutane (B1203170) ring is a desirable feature in modern drug design, and the presence of reactive functional groups allows for its incorporation into larger, more complex structures.
As a Building Block for Complex Molecules
This compound is categorized as an organic building block, a class of chemical reagents used in the synthesis of more elaborate compounds. bldpharm.com Building blocks are fundamental components in medicinal chemistry, serving as starting points for the construction of novel molecules intended for biological testing. lifechemicals.comenamine.net The use of chemically diverse building blocks is a key strategy in hit-to-lead and lead-optimization projects, as it allows researchers to explore a compound's structure-activity relationship (SAR) and to fine-tune its physicochemical properties, such as solubility and metabolic stability. lifechemicals.com The incorporation of the cyclobutane motif from this compound can impart favorable characteristics to a drug candidate, including metabolic robustness. sciencedaily.com
Synthesis of Biologically Active Derivatives
The core structure of this compound serves as a foundation for the synthesis of potentially biologically active derivatives. A notable example is found in the development of novel G protein-coupled receptor (GPR120) modulators. A patent describes a series of cyclobutane-containing carboxylic acid compounds designed to modulate GPR120, which are derived from a scaffold directly related to this compound. google.com These derivatives are specifically designed for the potential treatment or prophylaxis of diabetes and related metabolic conditions, demonstrating the utility of the cyclobutane core in generating new therapeutic agents. google.com
Modulation of G Protein-Coupled Receptors (GPR120)
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as an attractive drug target for the treatment of type 2 diabetes and other metabolic diseases. mdpi.com This receptor is activated by polyunsaturated fatty acids (PUFAs), such as omega-3 fatty acids, and plays a role in stimulating the release of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion. google.commdpi.com Consequently, there is significant interest in discovering and developing potent and selective small-molecule GPR120 agonists. researchgate.net
The cyclobutane scaffold, central to this compound, has been identified as a key structural element for new GPR120 modulators. nih.govacs.orgacs.org A patent for "Cyclobutane containing carboxylic acid GPR120 modulators" explicitly details compounds based on this framework that are designed to modulate the receptor. google.com This research highlights the direct application of this chemical class in developing potential therapeutics for diabetes by targeting GPR120 to achieve enhanced glycemic control. google.com
Contribution to Organic Synthesis Methodologies
Beyond its direct application in drug discovery programs, this compound and related structures contribute to the broader field of organic chemistry by prompting the development of new synthetic methods and serving as precursors to a variety of chemical frameworks.
Development of Novel Synthetic Routes
Precursor for Diverse Chemical Scaffolds
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. The cyclobutane ring of this compound acts as a precursor for such scaffolds. The most direct example is its role as a foundational element for the class of GPR120 modulators previously discussed. google.com By modifying the hydroxyl and ethyl acetate (B1210297) groups, a library of related compounds can be generated from this single precursor, each with potentially different biological activities. The use of a central precursor to generate a diverse range of molecules is a powerful strategy in both drug discovery and materials science. ekb.eg
Interactive Data Table: Applications of this compound
| Application Area | Specific Role | Associated Target/Field |
| Medicinal Chemistry | Building Block | Synthesis of Complex Molecules, SAR Studies |
| Medicinal Chemistry | Precursor | Synthesis of Biologically Active Derivatives |
| Medicinal Chemistry | Modulator Scaffold | G Protein-Coupled Receptor 120 (GPR120) |
| Organic Synthesis | Precursor | Diverse Chemical Scaffolds |
Potential in Materials Science
This compound, with its distinct bifunctional nature conferred by a hydroxyl group and an ethyl ester moiety, presents significant potential as a building block in materials science. The rigid, saturated four-membered cyclobutane ring introduces unique structural constraints and stereochemical complexity, which can be exploited to design novel polymers with tailored properties.
The primary foreseeable application of this compound is in the synthesis of polyesters. The hydroxyl group can readily participate in esterification reactions with dicarboxylic acids or their derivatives, while the ethyl acetate group can be hydrolyzed to a carboxylic acid, enabling it to react with diols. This dual functionality allows it to act as an AB-type monomer for self-polycondensation or as a comonomer in copolymerizations with other diols and diacids.
The incorporation of the cyclobutane ring into a polymer backbone is anticipated to impart several desirable characteristics:
Increased Rigidity and Thermal Stability: The constrained nature of the cyclobutane ring can restrict segmental motion in the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to analogous polymers made from linear aliphatic monomers. Research on other cyclobutane-containing polyesters has demonstrated their potential as alternatives to polymers derived from bisphenol A (BPA), offering good thermal properties with decomposition temperatures often ranging from 381 to 424 °C. rsc.orgproquest.comund.edu
Modification of Mechanical Properties: The rigid cyclobutane unit can enhance the modulus and strength of the resulting material. The stereochemistry of the substituents on the cyclobutane ring (cis or trans) will also play a crucial role in determining the polymer's morphology—whether it is amorphous or semi-crystalline—and thus its mechanical behavior.
Controlled Degradability: Polyesters containing cyclobutane rings have been explored for their potential in creating biodegradable materials. The presence of the cyclobutane core can influence the rate of hydrolysis of the ester linkages, offering a pathway to materials with tunable degradation profiles. nih.gov
The potential of bifunctional cyclobutane monomers in polymer synthesis is an active area of research. For instance, trans-1,3-cyclobutane dimethanol has been successfully used to synthesize novel polyesters. rsc.orgproquest.comund.edu Similarly, furanic cyclobutane diacids have been employed to create semi-rigid bio-based polyesters. rsc.org These examples underscore the viability of incorporating cyclobutane moieties to create advanced materials.
Below is a table summarizing the potential contributions of this compound to polymer properties.
| Property Enhancement | Rationale |
| Higher Glass Transition Temperature (Tg) | The rigid cyclobutane ring restricts polymer chain mobility. |
| Improved Thermal Stability | The inherent stability of the cyclobutane structure can increase the decomposition temperature of the polymer. |
| Enhanced Mechanical Strength | The introduction of a rigid aliphatic ring into the polymer backbone can increase stiffness and strength. |
| Tunable Degradability | The cyclobutane structure can influence the susceptibility of adjacent ester bonds to hydrolysis. |
| Potential for Bio-based Polymers | If derived from renewable sources, it can contribute to the development of sustainable materials. |
Emerging Research Areas
The synthesis and application of complex, functionalized cyclobutane derivatives like this compound are at the forefront of several emerging research areas in organic chemistry. These fields focus on developing more efficient, selective, and sustainable methods for constructing these valuable four-membered rings.
Stereoselective Synthesis of Cyclobutyl Structures
The precise control of stereochemistry is paramount in determining the properties of molecules and the materials derived from them. In the context of this compound, the relative orientation of the hydroxyl and acetate groups (cis or trans) will significantly impact its shape and how it packs in a polymer chain, thereby influencing the material's properties. Consequently, the development of stereoselective methods for synthesizing substituted cyclobutanes is a highly active area of research. mdpi.com
Recent advances have focused on various strategies to achieve high levels of stereocontrol:
Asymmetric [2+2] Cycloadditions: This remains one of the most powerful methods for constructing cyclobutane rings. nih.gov Research is focused on the development of new chiral catalysts and auxiliaries that can control the facial selectivity of the cycloaddition between two alkene components, leading to enantioenriched cyclobutane products. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives. For example, proline and its derivatives have been used to catalyze aldol (B89426) reactions for the desymmetrization of 3-substituted cyclobutanones, affording functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com
Functionalization of Pre-formed Rings: Another important strategy is the stereoselective functionalization of existing cyclobutane or cyclobutene (B1205218) rings. This approach allows for the introduction of various functional groups with precise spatial control. researchgate.netresearchgate.net
These methodologies are crucial for accessing specific stereoisomers of compounds like this compound, which will be essential for elucidating structure-property relationships in any resulting materials.
Photoredox Catalysis in Cyclobutane Formation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions through single-electron transfer (SET) pathways. semanticscholar.org This approach has found significant application in the synthesis of cyclobutane rings, particularly through [2+2] cycloaddition reactions that are often difficult to achieve under thermal conditions. researchgate.netacs.org
The key advantages of using photoredox catalysis in this context include:
Mild Reaction Conditions: These reactions are typically carried out at room temperature using visible light, which is more energy-efficient and allows for greater functional group tolerance compared to traditional high-energy UV photochemistry. nih.gov
Access to Novel Reactivity: Photoredox catalysis can generate highly reactive radical ion intermediates from alkenes, enabling cycloadditions that are otherwise challenging. rsc.orgnih.govrsc.org This opens up new avenues for constructing complex cyclobutane scaffolds.
Improved Selectivity: By tuning the photocatalyst and reaction conditions, it is often possible to achieve high levels of regio- and stereoselectivity in the formation of the cyclobutane ring. sigmaaldrich.com
Recent research in this area has demonstrated the synthesis of polysubstituted cyclobutanes and complex cyclobutane-fused scaffolds using visible-light photocatalysis. rsc.orgnih.govrsc.orgacs.org For instance, the intramolecular [2+2] cycloaddition of dienes can be promoted by iridium-based photosensitizers to build complex molecular architectures with multiple stereocenters. acs.org While direct application to this compound has not been reported, these emerging methods represent a promising future direction for its efficient and selective synthesis.
The table below highlights key features of these emerging synthetic methods.
| Research Area | Key Advantages | Relevance to this compound |
| Stereoselective Synthesis | Precise control over the 3D arrangement of atoms. | Enables the synthesis of specific cis/trans isomers to fine-tune material properties. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity pathways. | Offers a potentially more sustainable and efficient route for the synthesis of the cyclobutane core. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
